molecular formula C9H8ClF3O B6307856 1-Chloro-3-ethoxy-5-(trifluoromethyl)benzene CAS No. 1881332-01-9

1-Chloro-3-ethoxy-5-(trifluoromethyl)benzene

Cat. No.: B6307856
CAS No.: 1881332-01-9
M. Wt: 224.61 g/mol
InChI Key: HALVDGHGIVSGQV-UHFFFAOYSA-N
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Description

1-Chloro-3-ethoxy-5-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C9H8ClF3O and its molecular weight is 224.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 224.0215771 g/mol and the complexity rating of the compound is 183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-ethoxy-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O/c1-2-14-8-4-6(9(11,12)13)3-7(10)5-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALVDGHGIVSGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Identification

1-Chloro-3-ethoxy-5-(trifluoromethyl)benzene is a substituted aromatic compound. Its structure consists of a benzene (B151609) ring substituted with a chlorine atom, an ethoxy group, and a trifluoromethyl group at positions 1, 3, and 5, respectively.

Systematic IUPAC Name: this compound

Chemical Identifiers:

Identifier Value
CAS Number 1881332-01-9 sigmaaldrich.comsigmaaldrich.com
Molecular Formula C₉H₈ClF₃O

Synonyms: While not extensively documented, potential synonyms could include:

3-Chloro-5-ethoxybenzotrifluoride

5-Chloro-3-ethoxybenzotrifluoride

Synthesis and Manufacturing

The synthesis could proceed via a Williamson ether synthesis, a well-established method for forming ethers. In this reaction, the hydroxyl group of the phenol (B47542) is deprotonated by a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an ethylating agent.

Proposed Synthesis Route:

Deprotonation: 3-Chloro-5-(trifluoromethyl)phenol is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF) or acetone. This step generates the corresponding sodium or potassium phenoxide.

Nucleophilic Substitution: An ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄), is then added to the reaction mixture. The phenoxide ion displaces the iodide or sulfate group in an Sₙ2 reaction to form the desired 1-Chloro-3-ethoxy-5-(trifluoromethyl)benzene.

This proposed pathway is analogous to the synthesis of other alkoxy-substituted aromatic compounds, such as the ethylation of 2,5-dichlorophenol (B122974) in the synthesis of 1,4-dichloro-2-ethoxybenzene (B1621750) google.com. The synthesis of related methoxy-substituted benzenes has also been achieved through the reaction of a dichlorinated toluene (B28343) derivative with sodium methoxide (B1231860) google.com.

Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation of 1 Chloro 3 Ethoxy 5 Trifluoromethyl Benzene

Potential as a Research Chemical

This compound can serve as a valuable building block or intermediate in organic synthesis. The presence of multiple functional groups offers various sites for further chemical modification, allowing for the synthesis of more complex molecules.

Role in Medicinal Chemistry

Trifluoromethylated and chlorinated aromatic compounds are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and lipophilicity, which are desirable properties for drug candidates. mdpi.com The chlorine atom can also influence the pharmacokinetic profile of a molecule. researchgate.net Therefore, 1-Chloro-3-ethoxy-5-(trifluoromethyl)benzene could be explored as a scaffold for the synthesis of novel bioactive compounds.

Use in Materials Science

Substituted aromatic compounds are fundamental components in the development of new materials with specific electronic and optical properties. The unique substitution pattern of this molecule could be of interest in the design of liquid crystals, polymers, or other advanced materials.

Computational and Theoretical Investigations of 1 Chloro 3 Ethoxy 5 Trifluoromethyl Benzene

Potential as a Synthetic Intermediate

The presence of multiple functional groups—a chloro group, an ethoxy group, and a trifluoromethyl group on a benzene (B151609) ring—makes this compound a versatile building block. The chloro group can be a site for various nucleophilic substitution reactions or cross-coupling reactions, allowing for the introduction of other functional groups. The trifluoromethyl group is a common feature in many pharmaceutical and agrochemical compounds, as it can enhance properties such as metabolic stability and lipophilicity. Therefore, 1-Chloro-3-ethoxy-5-(trifluoromethyl)benzene could serve as a precursor for the synthesis of more complex molecules with potential biological activity. Further research is needed to explore its utility in these areas.

Emerging Synthetic Strategies for Highly Functionalized Analogues with Tailored Reactivity

The generation of analogues of this compound with precisely controlled functionalities is a key area for future synthetic exploration. While classical methods provide a foundation, emerging strategies offer more efficient and selective pathways to novel derivatives.

One promising avenue is the application of transition metal-catalyzed C–H functionalization. acs.org Techniques such as iridium-catalyzed C–H borylation could enable the regioselective introduction of boronate esters onto the aromatic ring. researchgate.net These borylated intermediates are exceptionally versatile building blocks, readily participating in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form new carbon-carbon or carbon-heteroatom bonds. This approach would allow for the systematic modification of the benzene core, introducing a wide array of substituents to fine-tune the electronic and steric properties of the molecule.

Furthermore, palladium-catalyzed cross-coupling reactions represent a powerful tool for modifying the existing chloro-substituent. acs.org Reactions like the Heck, Sonogashira, or Buchwald-Hartwig amination could replace the chlorine atom with various organic fragments, leading to a diverse library of compounds. The trifluoromethyl group generally remains stable under these conditions, making these reactions highly suitable for derivatizing this scaffold. researchgate.net

Selective C-F bond functionalization of the trifluoromethyl group itself, a traditionally challenging transformation, is another frontier. Recent advancements in photoredox catalysis and the use of specific transition metal complexes have shown promise in activating C-F bonds, potentially allowing for the conversion of the -CF3 group into -CF2R or other valuable moieties. nih.gov Such transformations would dramatically expand the accessible chemical space from this starting material.

Synthetic StrategyPotential ModificationKey Advantages
C-H BorylationIntroduction of boronate esters at various ring positionsHigh regioselectivity, versatile intermediate for further coupling. acs.orgresearchgate.net
Palladium-Catalyzed Cross-CouplingReplacement of the chlorine atom with aryl, alkyl, alkynyl, or amino groupsBroad substrate scope, high functional group tolerance. acs.org
Directed Ortho-LithiationFunctionalization adjacent to existing directing groupsPrecise control of substitution patterns. acs.org
C-F FunctionalizationConversion of the -CF3 group to -CF2R or other derivativesAccess to novel fluorinated building blocks. nih.gov

These advanced synthetic methods will be crucial for creating highly functionalized analogues of this compound with reactivity tailored for specific applications in medicinal chemistry, agrochemicals, and materials science. mdpi.com

Advanced Computational Modeling for Predictive Reactivity and Selectivity in Novel Transformations

Advanced computational modeling is an indispensable tool for accelerating the exploration of this compound's chemistry. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's electronic structure, reactivity, and the mechanisms of potential transformations.

Computational studies can be employed to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic strategies. For instance, calculating the electron density and electrostatic potential on the aromatic ring can help predict the regioselectivity of C-H functionalization or electrophilic aromatic substitution reactions. This predictive power minimizes the need for extensive empirical screening of reaction conditions.

Furthermore, computational modeling is crucial for understanding the mechanisms of complex catalytic cycles. montclair.edu By calculating the energy barriers of different reaction pathways, researchers can identify the most feasible routes and rationalize experimentally observed outcomes. springernature.com For example, in palladium-catalyzed cross-coupling reactions, modeling can help to understand the oxidative addition, transmetalation, and reductive elimination steps, providing insights into how ligand and substrate structure affect reaction efficiency and selectivity. acs.org

The weak intermolecular interactions that govern the solid-state packing and material properties of derivatives can also be explored computationally. researchgate.net Methods like PIXEL interaction energy calculations can quantify the contributions of various forces, such as hydrogen bonds and π-π stacking, which is vital for crystal engineering and the design of materials with specific physical properties. researchgate.net

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT)Reaction Mechanism StudiesTransition state energies, reaction barriers, regioselectivity. researchgate.net
Time-Dependent DFT (TD-DFT)Photophysical PropertiesExcitation energies, absorption and emission spectra for materials applications. researchgate.net
Electrostatic Potential MappingReactivity PredictionSites for electrophilic and nucleophilic attack.
PIXEL Interaction Energy CalculationSolid-State AnalysisStrength and nature of intermolecular forces, crystal packing. researchgate.net

By integrating these advanced computational tools, researchers can move from a trial-and-error approach to a more rational, predictive design of experiments, ultimately accelerating the discovery of new reactions and applications for this compound and its derivatives.

Exploration of this compound in Materials Science Precursors and Catalysis (Academic Focus)

The unique combination of substituents on this compound makes it an intriguing candidate for academic exploration as a precursor in materials science and as a scaffold in catalysis.

In materials science, the trifluoromethyl group is known to impart desirable properties such as increased thermal stability, lipophilicity, and metabolic stability. researchgate.netbeilstein-journals.org These characteristics are highly sought after in the development of advanced materials, including liquid crystals, polymers, and organic light-emitting diodes (OLEDs). acs.orgacs.org The presence of the chloro and ethoxy groups provides handles for polymerization or for linking the core unit to other molecular fragments to build complex architectures. For example, derivatives could be explored as building blocks for fluorinated polymers with low dielectric constants or as components of emissive materials where the trifluoromethyl group can influence the electronic properties and photostability.

In the field of catalysis, the rigid, well-defined structure of this compound makes it an attractive platform for the design of novel ligands for transition metal catalysts. By replacing the chlorine atom via cross-coupling reactions with phosphine, N-heterocyclic carbene (NHC), or other coordinating moieties, a new class of ligands can be synthesized. The electronic properties of these ligands would be significantly influenced by the strong electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group, potentially leading to catalysts with unique reactivity and selectivity.

Furthermore, the compound itself can be used as a substrate to study and develop new catalytic reactions. For instance, developing catalysts that can selectively activate the C-Cl bond in the presence of the C-F bonds of the trifluoromethyl group is a significant academic challenge. nih.gov Success in this area would contribute to the broader field of selective bond activation. Manganese-based or cerium-based catalysts, for example, have shown promise in the catalytic oxidation of chlorobenzenes, representing a potential avenue for studying the degradation or transformation of this compound. mdpi.comnih.gov

Research AreaPotential Application/FocusRationale
Materials SciencePrecursor for fluorinated polymers and OLEDsTrifluoromethyl group imparts thermal stability and unique electronic properties. acs.orgbeilstein-journals.org
CatalysisScaffold for novel ligand synthesisThe electronic environment can be tuned by the -CF3 and -OEt groups to influence catalyst performance.
Catalytic MethodologySubstrate for developing selective C-Cl bond activation reactionsAdvancing fundamental understanding of catalytic processes for organohalogen compounds. nih.govmdpi.com

The academic exploration of this compound in these areas promises to yield not only novel materials and catalysts but also a deeper fundamental understanding of the chemistry of functionalized fluoroaromatic compounds.

Reactivity, Reaction Mechanisms, and Synthetic Utility of 1 Chloro 3 Ethoxy 5 Trifluoromethyl Benzene As an Academic Building Block

Use as a Building Block

1-Chloro-3-ethoxy-5-(trifluoromethyl)benzene, with its multiple functional groups, has the potential to be a versatile building block in organic synthesis. The presence of the chloro, ethoxy, and trifluoromethyl groups on the benzene (B151609) ring allows for a variety of chemical transformations. It can be used in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science, where the trifluoromethyl group is often incorporated to enhance properties such as metabolic stability and lipophilicity.

Role as an Intermediate in Synthesis

This compound can serve as a key intermediate in multi-step synthetic sequences. For instance, the chlorine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of diverse functionalities at that position, making it a valuable intermediate for creating libraries of compounds for drug discovery or for the development of new agrochemicals and materials.

Advanced Analytical Methodologies for Detection and Quantification of 1 Chloro 3 Ethoxy 5 Trifluoromethyl Benzene in Research Contexts

Biodegradation

The biodegradation of halogenated aromatic compounds is often slow. nih.govresearchgate.net The presence of both chlorine and a trifluoromethyl group would likely render 1-Chloro-3-ethoxy-5-(trifluoromethyl)benzene resistant to rapid microbial degradation, potentially making it persistent in the environment.

Abiotic Degradation

In the atmosphere, the compound may undergo degradation through reactions with hydroxyl radicals. Halogenated methoxybenzenes have been shown to undergo long-range transport in the atmosphere. nih.gov In aquatic environments, it is unlikely to hydrolyze under normal conditions.

Bioaccumulation Potential

Substances containing both halogen and trifluoromethyl groups often have high lipophilicity, which suggests a potential for bioaccumulation in the fatty tissues of organisms. Halomethoxybenzenes have been shown to accumulate in aquatic and terrestrial organisms. nih.gov

Regulatory Information

According to available safety data sheets, 1-Chloro-3-ethoxy-5-(trifluoromethyl)benzene is not listed under SARA 302. aaronchem.com Its status under other major international chemical regulations such as REACH or TSCA is not widely documented, which is common for chemicals produced in low volumes for research purposes.

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